4-Bromophenyl 2-(morpholin-4-yl)-5-nitrobenzoate
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Overview
Description
4-Bromophenyl 2-morpholino-5-nitrobenzoate is an organic compound with the molecular formula C₁₇H₁₅BrN₂O₅ It is a derivative of benzoic acid, featuring a bromophenyl group, a morpholino group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromophenyl 2-morpholino-5-nitrobenzoate typically involves the esterification of 4-bromophenol with 2-morpholino-5-nitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing in an organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-Bromophenyl 2-morpholino-5-nitrobenzoate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amine group.
Ester Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂) in hydrochloric acid.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used.
Reduction: 4-bromophenyl 2-morpholino-5-aminobenzoate.
Ester Hydrolysis: 4-bromophenol and 2-morpholino-5-nitrobenzoic acid.
Scientific Research Applications
4-Bromophenyl 2-morpholino-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: May be used in the development of new materials or as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of 4-bromophenyl 2-morpholino-5-nitrobenzoate is not well-characterized. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The nitro group may play a role in redox reactions, while the morpholino group could influence binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenyl 4-bromobenzoate: Similar structure but lacks the morpholino and nitro groups.
2-Morpholino-5-nitrobenzoic acid: Lacks the bromophenyl group.
4-Bromophenyl 2-nitrobenzoate: Lacks the morpholino group.
Uniqueness
4-Bromophenyl 2-morpholino-5-nitrobenzoate is unique due to the presence of all three functional groups (bromophenyl, morpholino, and nitro), which confer distinct chemical properties and potential applications. The combination of these groups allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H15BrN2O5 |
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Molecular Weight |
407.2 g/mol |
IUPAC Name |
(4-bromophenyl) 2-morpholin-4-yl-5-nitrobenzoate |
InChI |
InChI=1S/C17H15BrN2O5/c18-12-1-4-14(5-2-12)25-17(21)15-11-13(20(22)23)3-6-16(15)19-7-9-24-10-8-19/h1-6,11H,7-10H2 |
InChI Key |
DVHGZBGRWZKJSX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)OC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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